molecular formula C6H8ClNO B2983541 5-Chloro-3-propan-2-yl-1,2-oxazole CAS No. 1520916-39-5

5-Chloro-3-propan-2-yl-1,2-oxazole

Cat. No. B2983541
M. Wt: 145.59
InChI Key: UDIQUHUBJJEBTB-UHFFFAOYSA-N
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Description

5-Chloro-3-propan-2-yl-1,2-oxazole is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazoles can be synthesized through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be arylated and alkylated . They can also undergo a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-3-propan-2-yl-1,2-oxazole is a compound that may be related to broader categories of chemicals like oxazoles and triazoles, which have been extensively studied for their synthesis and chemical properties. For instance, the research on the synthesis and evaluation of physical-chemical properties of various compounds, including oxazoles and triazoles, has led to the creation of new compounds through synthetic transformations. These new compounds have been characterized by modern physical-chemical methods such as 1H NMR spectroscopy and elemental analysis, highlighting the potential for 5-Chloro-3-propan-2-yl-1,2-oxazole to be involved in similar research activities (I. Tatyana et al., 2019).

Antifungal and Biological Activities

Compounds related to 5-Chloro-3-propan-2-yl-1,2-oxazole, such as 1,2,3-triazoles, have shown significant biological activities. A study on the synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation against Candida strains demonstrated the potential of halogen substituted triazole derivatives in exhibiting promising antifungal profiles. This suggests the possibility of 5-Chloro-3-propan-2-yl-1,2-oxazole derivatives being investigated for similar biological activities (R. Lima-Neto et al., 2012).

Catalysis and Synthetic Applications

The catalytic synthesis of oxazoles, including potentially related compounds, under mild conditions using gold catalysis or other metal-catalyzed processes, illustrates the utility of these chemical frameworks in constructing heterocyclic molecules. These methodologies enable the formation of complex structures with potential applications in material science, pharmaceuticals, and organic chemistry (A. Hashmi et al., 2004; G. Bartoli et al., 2012).

Novel Reagents and Oxidation Processes

Research into the development of novel reagents and the exploration of oxidation processes further demonstrates the potential versatility of 5-Chloro-3-propan-2-yl-1,2-oxazole in scientific research. Studies have shown the use of specific chloro and triazole derivatives as effective oxidizing agents under mild conditions, suggesting the relevance of these findings to the broader chemical space that includes 5-Chloro-3-propan-2-yl-1,2-oxazole (M. Zolfigol et al., 2006).

properties

IUPAC Name

5-chloro-3-propan-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIQUHUBJJEBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-propan-2-yl-1,2-oxazole

CAS RN

1520916-39-5
Record name 5-chloro-3-(propan-2-yl)-1,2-oxazole
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